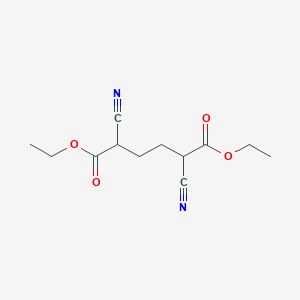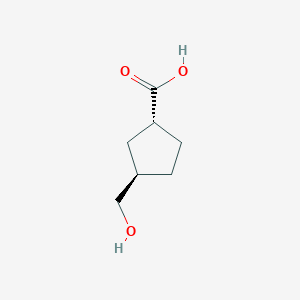
5-Isopropyl-5-(1-pentenyl)barbituric acid, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Isopropyl-5-(1-pentenyl)barbituric acid, sodium salt is a derivative of barbituric acid. Barbituric acid derivatives are known for their central nervous system depressant properties and have been used in medicine as sedatives, hypnotics, and anticonvulsants. This particular compound features an isopropyl group and a pentenyl group attached to the barbituric acid core, which may influence its chemical and pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-5-(1-pentenyl)barbituric acid typically involves the condensation of urea with malonic acid derivatives. The specific synthetic route for this compound would involve the use of isopropyl and pentenyl substituents in the malonic acid derivative. The reaction is usually carried out under acidic or basic conditions to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of barbituric acid derivatives often involves large-scale condensation reactions using automated reactors. The reaction conditions are optimized for yield and purity, and the product is typically purified using crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
5-Isopropyl-5-(1-pentenyl)barbituric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted barbituric acid derivatives.
科学的研究の応用
5-Isopropyl-5-(1-pentenyl)barbituric acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other barbituric acid derivatives.
Biology: Studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential use as a sedative, hypnotic, or anticonvulsant.
Industry: Used in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 5-Isopropyl-5-(1-pentenyl)barbituric acid involves its interaction with the central nervous system. It likely acts on gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedation and hypnosis. The molecular targets include GABA-A receptors, and the pathways involved are related to the modulation of neurotransmitter release and neuronal excitability.
類似化合物との比較
Similar Compounds
Phenobarbital: 5-Ethyl-5-phenylbarbituric acid, known for its use as an anticonvulsant.
Secobarbital: 5-Allyl-5-(1-methylbutyl)barbituric acid, used as a short-acting sedative.
Pentobarbital: 5-Ethyl-5-(1-methylbutyl)barbituric acid, used as a sedative and anesthetic.
Uniqueness
5-Isopropyl-5-(1-pentenyl)barbituric acid is unique due to its specific substituents, which may confer distinct pharmacological properties compared to other barbituric acid derivatives. Its isopropyl and pentenyl groups may influence its lipophilicity, receptor binding affinity, and metabolic stability, making it a compound of interest for further research and development.
特性
CAS番号 |
64038-32-0 |
|---|---|
分子式 |
C12H17N2NaO3 |
分子量 |
260.26 g/mol |
IUPAC名 |
sodium;5-[(E)-pent-1-enyl]-5-propan-2-ylpyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C12H18N2O3.Na/c1-4-5-6-7-12(8(2)3)9(15)13-11(17)14-10(12)16;/h6-8H,4-5H2,1-3H3,(H2,13,14,15,16,17);/q;+1/p-1/b7-6+; |
InChIキー |
VPNCSIDSIVRYCR-UHDJGPCESA-M |
異性体SMILES |
CCC/C=C/C1(C(=O)NC(=O)[N-]C1=O)C(C)C.[Na+] |
正規SMILES |
CCCC=CC1(C(=O)NC(=O)[N-]C1=O)C(C)C.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Chloroethyl)amino]ethyl octadec-9-enoate](/img/structure/B14504412.png)

![6,8-Bis(4-methoxyphenyl)-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14504429.png)
![Methyl 4-methylbicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14504434.png)








![Octyl 2-[(2,6-dichloropyridin-3-YL)oxy]propanoate](/img/structure/B14504473.png)

